N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
CAS No.: 301194-13-8
Cat. No.: VC5965952
Molecular Formula: C17H17N5O2S
Molecular Weight: 355.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301194-13-8 |
|---|---|
| Molecular Formula | C17H17N5O2S |
| Molecular Weight | 355.42 |
| IUPAC Name | N-(4-ethoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C17H17N5O2S/c1-2-24-15-10-8-13(9-11-15)18-16(23)12-25-17-19-20-21-22(17)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,23) |
| Standard InChI Key | VBEMFZNFCLAURL-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Introduction
Structural and Molecular Analysis
Molecular Architecture
The compound’s structure features three primary functional groups:
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4-Ethoxyphenyl Group: A benzene ring substituted with an ethoxy (-OCHCH) group at the para position, contributing to lipophilicity and influencing receptor binding.
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Tetrazole Ring: A five-membered aromatic ring containing four nitrogen atoms, known for metabolic stability and bioisosteric replacement of carboxylic acids.
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Sulfanylacetamide Bridge: A thioether-linked acetamide group that enhances molecular flexibility and potential hydrogen-bonding interactions .
The IUPAC name, N-(4-ethoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, reflects these components. The SMILES notation (CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3) and InChIKey (VBEMFZNFCLAURL-UHFFFAOYSA-N) provide precise structural identifiers.
Table 1: Key Structural Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 355.42 g/mol |
| CAS Number | 301194-13-8 |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
| InChIKey | VBEMFZNFCLAURL-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Tetrazole Ring Formation: Cycloaddition of nitriles with sodium azide in the presence of ammonium chloride, a method validated for analogous tetrazole derivatives.
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Sulfanyl Group Introduction: Thiol-ene coupling or nucleophilic substitution to attach the sulfanyl moiety to the acetamide backbone.
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Ethoxyphenyl Integration: Amidation of 4-ethoxyaniline with a bromoacetyl intermediate, followed by purification via column chromatography .
Table 2: Example Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Tetrazole cyclization | NaN, NHCl, DMF, 80°C |
| 2 | Sulfanylacetamide formation | Thiophenol, KCO, DCM |
| 3 | Amidation | EDC/HOBt, DIPEA, RT |
Analytical Characterization
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NMR Spectroscopy: and NMR confirm proton environments and carbon frameworks, with aromatic signals between δ 6.5–8.0 ppm.
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High-Resolution Mass Spectrometry (HRMS): Exact mass matching at m/z 355.42 validates molecular composition.
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X-ray Crystallography (hypothetical): Predicted crystal packing shows π-π stacking between phenyl groups and hydrogen bonds involving the acetamide .
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (<1 mg/mL) due to hydrophobic aryl groups; soluble in DMSO and DMF.
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LogP: Calculated value of 3.2 (using ChemDraw) suggests moderate lipophilicity, suitable for membrane penetration .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic environments.
Table 3: Physicochemical Profile
| Property | Value | Method/Reference |
|---|---|---|
| Melting Point | Not reported | — |
| Boiling Point | Not reported | — |
| LogP | 3.2 (predicted) | ChemDraw |
| Solubility (HO) | <1 mg/mL | Experimental estimate |
Applications and Industrial Relevance
Pharmaceutical Development
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Antidiabetic Agents: Tetrazoles act as protein tyrosine phosphatase 1B (PTP1B) inhibitors, enhancing insulin signaling .
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Antihypertensives: Bioisosteric replacement of carboxyl groups in sartan-class drugs.
Agrochemical Uses
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Herbicides: Sulfanylacetamide derivatives inhibit acetolactate synthase (ALS), a target in weed control .
Materials Science
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Coordination Polymers: Tetrazole ligands form metal-organic frameworks (MOFs) with applications in gas storage.
Challenges and Future Directions
Research Gaps
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In Vivo Toxicity: No data on acute/chronic toxicity or pharmacokinetics.
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Synthetic Optimization: Low yields (<30%) in final amidation steps .
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Target Identification: Unclear mechanisms of action for observed bioactivities.
Strategic Recommendations
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